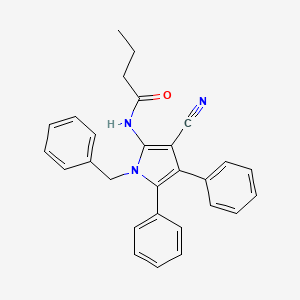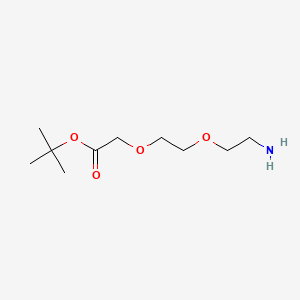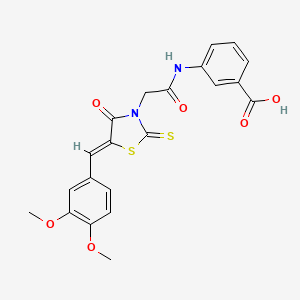![molecular formula C9H10N4O B2730106 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415470-56-1](/img/structure/B2730106.png)
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the condensation of hydrazines with 1,3-diketones or β-ketoesters to form pyrazole intermediates, which are then cyclized with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, N-bromosuccinimide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 1,4-dihydro derivatives or fully aromatized products .
Applications De Recherche Scientifique
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antiviral and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and proteins involved in disease pathways.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its antiproliferative activity.
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a heterocyclic ring structure.
Uniqueness
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific structural features and the diverse range of chemical reactions it can undergo
Propriétés
IUPAC Name |
5-but-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-3-6-12-9(14)8-4-5-10-13(8)7-11-12/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISSUDAZQDLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=NN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2730024.png)
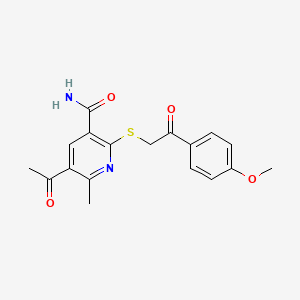
![N-butan-2-yl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2730027.png)
![4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2730028.png)
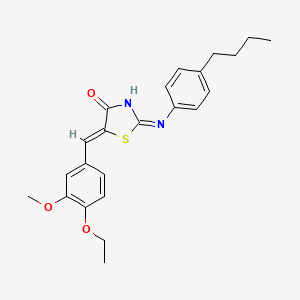
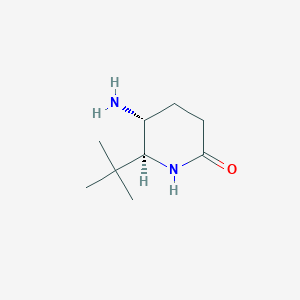
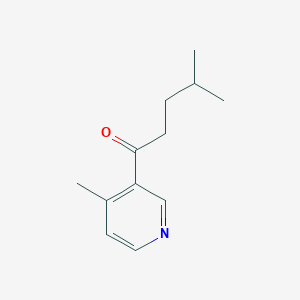
![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)
